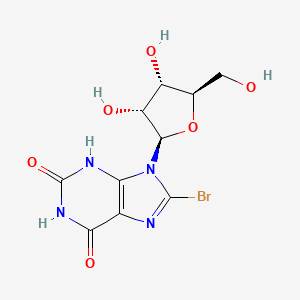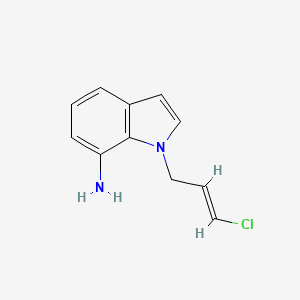
9,9'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(9H-carbazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) is an organic compound that belongs to the class of polyfluorenes. These compounds are known for their strong blue fluorescence and are widely used in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) typically involves the following steps:
Bromination: The starting material, 9,9-dioctylfluorene, is brominated at the 2,7-positions to form 2,7-dibromo-9,9-dioctylfluorene.
Suzuki Coupling: The dibromo compound is then subjected to a Suzuki coupling reaction with 9H-carbazole-9-boronic acid under palladium catalysis to form the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
9,9’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the fluorene or carbazole moieties[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions[][3].
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used[][3].
Scientific Research Applications
9,9’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and photodynamic therapy.
Mechanism of Action
The mechanism of action of 9,9’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) involves its interaction with light and charge carriers:
Fluorescence: The compound absorbs light and re-emits it as blue fluorescence due to its rigid, conjugated structure.
Charge Transport: In optoelectronic devices, the compound facilitates the transport of charge carriers (electrons and holes) through its conjugated polymer backbone.
Comparison with Similar Compounds
Similar Compounds
Poly(9,9-dioctyl-9H-fluorene-2,7-diyl) (PFO): Known for its strong blue fluorescence and used in similar applications.
Poly(9-vinylcarbazole): Another compound with strong fluorescence properties, used in optoelectronic devices.
Uniqueness
9,9’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) is unique due to its combination of fluorene and carbazole moieties, which provide enhanced fluorescence and charge transport properties compared to other similar compounds .
Properties
Molecular Formula |
C53H56N2 |
|---|---|
Molecular Weight |
721.0 g/mol |
IUPAC Name |
9-(7-carbazol-9-yl-9,9-dioctylfluoren-2-yl)carbazole |
InChI |
InChI=1S/C53H56N2/c1-3-5-7-9-11-21-35-53(36-22-12-10-8-6-4-2)47-37-39(54-49-27-17-13-23-43(49)44-24-14-18-28-50(44)54)31-33-41(47)42-34-32-40(38-48(42)53)55-51-29-19-15-25-45(51)46-26-16-20-30-52(46)55/h13-20,23-34,37-38H,3-12,21-22,35-36H2,1-2H3 |
InChI Key |
AIWFEGDZTHWDTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C1C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13083268.png)


![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13083276.png)

![1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13083288.png)




![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B13083322.png)

![2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13083328.png)
